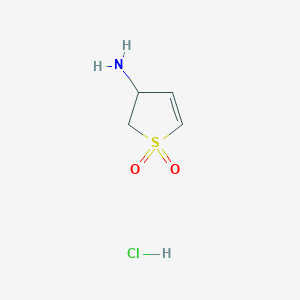(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride
CAS No.: 62510-60-5
Cat. No.: VC2453507
Molecular Formula: C4H8ClNO2S
Molecular Weight: 169.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62510-60-5 |
|---|---|
| Molecular Formula | C4H8ClNO2S |
| Molecular Weight | 169.63 g/mol |
| IUPAC Name | 1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H7NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H |
| Standard InChI Key | LKFDPRBLUFZFJH-UHFFFAOYSA-N |
| SMILES | C1C(C=CS1(=O)=O)N.Cl |
| Canonical SMILES | C1C(C=CS1(=O)=O)N.Cl |
Introduction
General Synthesis Pathway
The synthesis of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride typically involves:
-
Oxidation: A thiophene derivative is oxidized using agents such as hydrogen peroxide or peracids to introduce the dioxido functionality.
-
Amination: The oxidized thiophene undergoes nucleophilic substitution with ammonia or an amine precursor to introduce the amine group.
-
Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt.
Experimental Conditions
Key parameters such as reaction temperature, solvent choice (e.g., ethanol or dichloromethane), and purification steps (e.g., recrystallization) are optimized to achieve high yield and purity.
Pharmaceutical Research
Thienylamine derivatives, including this compound, are studied for their biological activities due to their structural similarity to bioactive molecules:
-
Antimicrobial Activity: Potential use against bacterial and fungal pathogens.
-
Anti-inflammatory Effects: Sulfur-containing heterocycles often exhibit anti-inflammatory properties.
-
Drug Design: Serves as a scaffold for developing inhibitors targeting enzymes or receptors.
Material Science
The electronic properties of thiophene derivatives make them candidates for use in organic electronics or as intermediates in polymer synthesis.
Toxicity
While specific data for this compound is limited, general precautions for handling sulfur-containing heterocycles apply:
-
Avoid inhalation or ingestion.
-
Use personal protective equipment (PPE), including gloves and goggles.
Storage
Store in a cool, dry place away from light and moisture to prevent degradation.
Research Findings
Although specific studies on (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride are scarce, related compounds have demonstrated significant pharmacological potential:
-
Studies on similar thienylamines reveal antimicrobial and enzyme-inhibitory properties .
-
Oxidized thiophene derivatives are being explored for their role in neurodegenerative diseases and cancer therapy .
This compound represents a promising candidate for further exploration in both pharmaceutical and material science domains due to its unique structure and functional versatility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume